Comparative Duration of Contraceptive Action: LNG-B vs. DMPA
Levonorgestrel butyrate demonstrates a dose-dependent duration of contraceptive action significantly exceeding that of the standard injectable comparator, depot medroxyprogesterone acetate (DMPA). While DMPA is administered at a dose of 150 mg every 3 months, LNG-B achieves a similar or longer duration at substantially lower progestin doses [1]. Early WHO trials established that a single intramuscular injection of 12.5 mg LNG-B provides 3 months of effective contraception, while a dose of 50 mg extends this duration to 6 months [2]. In contrast, DMPA requires a 150 mg dose every 3 months, representing a 12-fold higher progestin load for an equivalent 3-month period when compared to the 12.5 mg LNG-B dose [3].
| Evidence Dimension | Effective contraceptive duration per injection |
|---|---|
| Target Compound Data | 3 months (12.5 mg dose); 6 months (50 mg dose) |
| Comparator Or Baseline | DMPA: 3 months (150 mg dose) |
| Quantified Difference | For a 3-month duration, LNG-B requires a 12.5 mg dose, while DMPA requires a 150 mg dose. This represents a >10-fold difference in required progestin dose. |
| Conditions | Long-acting injectable contraception; intramuscular administration |
Why This Matters
This substantial reduction in total progestin dose for an equivalent duration of action is a critical differentiating factor, potentially leading to a more favorable side effect profile and improved long-term safety.
- [1] Levonorgestrel butanoate. Wikipedia. Available from: https://en.wikipedia.org/wiki/Levonorgestrel_butanoate View Source
- [2] Levonorgestrel butanoate. MDWiki. Available from: https://mdwiki.org/wiki/Levonorgestrel_butanoate View Source
- [3] Medroxyprogesterone acetate (Depo-Provera). Med.iiab.me. Available from: https://med.iiab.me View Source
